molecular formula C17H14Cl2N4O2 B2654843 N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-00-0

N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2654843
CAS RN: 880812-00-0
M. Wt: 377.23
InChI Key: FKJXLURAIUFLBM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). ODQ has been extensively studied for its role in regulating the physiological and biochemical processes that are mediated by cGMP.

Scientific Research Applications

Synthetic Methodologies

N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide and related compounds have been synthesized for various purposes, including the study of their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis of β-substituted-α,β-unsaturated amides through β-lithiations of carboxamides illustrates the compound's role in creating structurally diverse molecules with potential biological activities (Katritzky, Szajda, & Lam, 1993). Additionally, derivatives of benzotriazole, such as those studied for their magnetic properties, showcase the versatility of these compounds in research related to magnetic susceptibilities and the development of new materials (Mukai et al., 1994).

Biological Properties

The exploration of the biological properties of compounds structurally related to this compound has been an area of significant interest. Some derivatives have shown considerable local anaesthetic activity, highlighting the potential for these compounds in developing new anesthetic agents (Saxena, Singh, Agarwal, & Mehra, 1984). Furthermore, the use of benzotriazole and benzophenone derivatives as UV filters in environmental studies indicates the compound's relevance in understanding and mitigating the impact of these substances on ecosystems (Zhang et al., 2011).

Catalysis and Material Science

Research into the catalytic applications of compounds related to this compound has demonstrated their potential in facilitating chemical reactions. For example, mesoporous nitrogen-doped carbon derived from related ionic liquids has shown to be a highly active and selective catalyst for the electrochemical synthesis of hydrogen peroxide, presenting a sustainable approach to producing this important chemical (Fellinger, Hasché, Strasser, & Antonietti, 2012).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-13-8-7-11(10-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJXLURAIUFLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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